molecular formula C6H12ClN3O2 B13533215 [5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride

[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride

Cat. No.: B13533215
M. Wt: 193.63 g/mol
InChI Key: XIQAETRDEKHFHR-UHFFFAOYSA-N
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Description

[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an ethoxymethyl group at position 5 and an aminomethyl group at position 3, with a hydrochloric acid counterion. The ethoxymethyl group (-CH₂OCH₂CH₃) introduces an ether linkage, enhancing solubility in polar solvents compared to purely hydrophobic substituents.

Properties

Molecular Formula

C6H12ClN3O2

Molecular Weight

193.63 g/mol

IUPAC Name

[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H11N3O2.ClH/c1-2-10-4-6-8-5(3-7)9-11-6;/h2-4,7H2,1H3;1H

InChI Key

XIQAETRDEKHFHR-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NC(=NO1)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) for (3 + 2) cycloaddition reactions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Structural Modifications

The pharmacological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents at positions 3 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazole Derivatives
Compound Name (Substituent at Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties Biological Activity/Notes References
[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride C₇H₁₄ClN₃O₂* ~208.66 (estimated) Ether group enhances solubility; moderate lipophilicity Potential CNS activity due to amine group; antimicrobial potential inferred from analogs
(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride C₉H₁₀ClN₃O 227.65 Aromatic phenyl increases rigidity; lower solubility Used in kinase inhibition studies
[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride C₉H₉ClFN₃O 229.64 Fluorine enhances metabolic stability; improved bioavailability Anticancer candidate (in vitro assays)
[5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride C₅H₇ClF₃N₃O 217.58 Trifluoropropyl increases lipophilicity and stability Neuroprotective applications explored
N-Methyl-1-[5-(5-nitro-2-furyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride C₈H₁₀ClN₅O₄ 283.65 Nitrofuran moiety confers antimicrobial activity Broad-spectrum antimicrobial (53% yield in synthesis)
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride C₁₀H₁₂ClN₃O 225.68 Benzyl group enhances aromatic interactions Probable use in enzyme inhibition

Key Research Findings

Thermal and Spectral Data
  • Melting points vary widely: 129.5°C for nitrofuran derivatives vs. >200°C for aromatic analogs (e.g., ).
  • NMR and HRMS data confirm structural integrity across derivatives (e.g., δ 4.52 ppm for -CH₂NH₂ in ) .

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